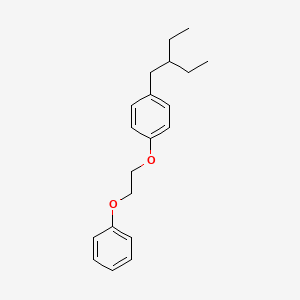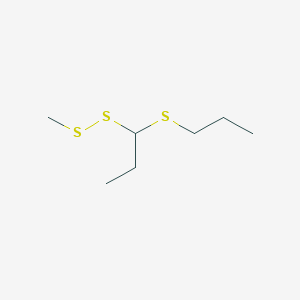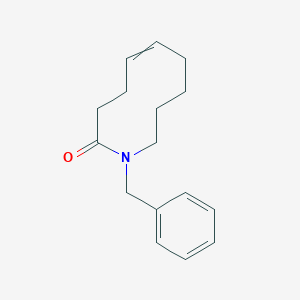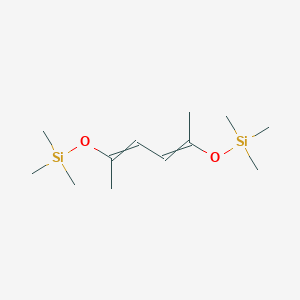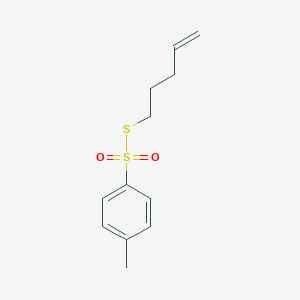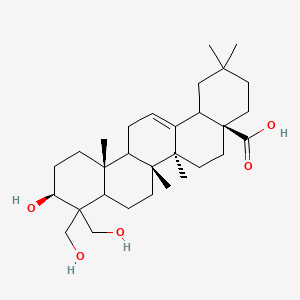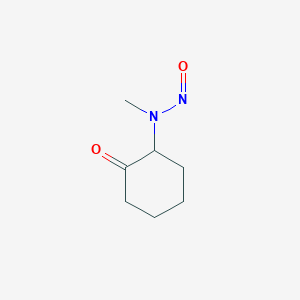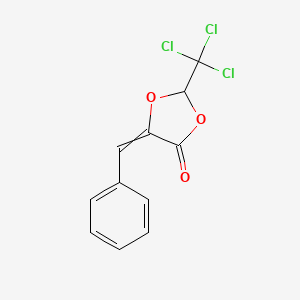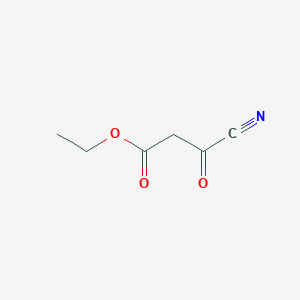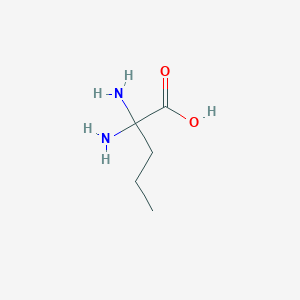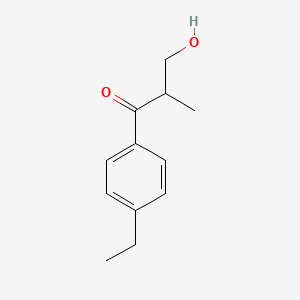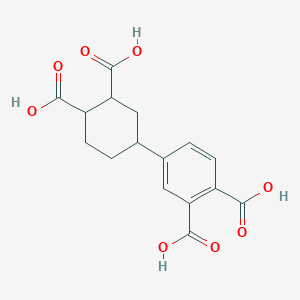
4-(3,4-Dicarboxycyclohexyl)benzene-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dicarboxycyclohexyl)phthalic acid is an organic compound with the molecular formula C16H16O8. It is a derivative of phthalic acid, where the phthalic acid moiety is substituted with a cyclohexyl ring bearing two carboxylic acid groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dicarboxycyclohexyl)phthalic acid typically involves the Diels-Alder reaction between a suitable diene and a phthalic anhydride derivative. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. After the initial cycloaddition, the resulting adduct undergoes hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 4-(3,4-dicarboxycyclohexyl)phthalic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
4-(3,4-Dicarboxycyclohexyl)phthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed under controlled conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives
科学的研究の応用
4-(3,4-Dicarboxycyclohexyl)phthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials
作用機序
The mechanism of action of 4-(3,4-dicarboxycyclohexyl)phthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
類似化合物との比較
Similar Compounds
Phthalic Acid: The parent compound, lacking the cyclohexyl substitution.
Cyclohexane-1,2-dicarboxylic Acid: A similar compound with a cyclohexane ring but without the phthalic acid moiety.
4-(3,4-Dicarboxyphenyl)phthalic Acid: A structurally related compound with a phenyl instead of a cyclohexyl ring
Uniqueness
4-(3,4-Dicarboxycyclohexyl)phthalic acid is unique due to the presence of both a phthalic acid moiety and a cyclohexyl ring with carboxylic acid groups. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
141573-91-3 |
|---|---|
分子式 |
C16H16O8 |
分子量 |
336.29 g/mol |
IUPAC名 |
4-(3,4-dicarboxycyclohexyl)phthalic acid |
InChI |
InChI=1S/C16H16O8/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24/h1,3,5,8,10,12H,2,4,6H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChIキー |
VXVSQFGAELALLI-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(CC1C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)

